Baldrinal

概要

説明

バルドリナルは、バレリアン根茎と根の抽出物から得られる天然化合物です。その抗痙攣作用と神経保護作用の可能性で知られています。 この化合物は、興奮性神経伝達を抑制し、運動活動を低下させる能力について研究されており、神経学と薬理学の分野で注目されています .

準備方法

バルドリナルは、主にバレリアン根茎と根の抽出物から得られます。抽出プロセスには、植物材料から活性化合物を分離するために、エタノールやメタノールなどの溶媒を使用することが含まれます。 抽出された溶液はその後、クロマトグラフィーなどの様々な精製技術を用いて純粋なバルドリナルを得ます .

化学反応の分析

バルドリナルは、酸化、還元、置換など、いくつかのタイプの化学反応を受けます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、バルドリナルの酸化はカルボン酸の形成につながる可能性がありますが、還元はアルコールを生成する可能性があります .

科学研究への応用

バルドリナルは、化学、生物学、医学、産業の分野で、科学研究への応用について広く研究されています。化学では、様々な反応機構と経路を研究するためのモデル化合物として使用されます。生物学では、バルドリナルは神経保護剤として、発作の重症度を軽減し、脳内の神経伝達物質のバランスを回復させる可能性を示しています。医学では、抗痙攣作用と脳内の炎症を軽減する能力について調査されています。 産業では、バルドリナルは医薬品やその他の生物活性化合物の生産に使用されています .

科学的研究の応用

Scientific Research Applications

Baldrinal has been extensively studied across various domains:

Pharmacological Research

- Anticonvulsant Properties : Research indicates that this compound exhibits significant anticonvulsant effects in animal models of epilepsy. In a study using a pilocarpine-induced epilepsy model, this compound administration resulted in a marked reduction in seizure frequency and severity . The compound appears to restore the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, which is often disrupted in epileptic conditions .

- Neuroprotective Effects : this compound has demonstrated neuroprotective capabilities by reducing neuroinflammation and promoting neuronal health. It has been shown to mitigate the inflammatory response in the brain, which is often exacerbated during seizures .

Traditional Medicine

- This compound is traditionally used in various herbal remedies for its calming effects. Its incorporation into treatments for anxiety and sleep disorders reflects its sedative properties, making it a valuable component in complementary therapies .

Industrial Applications

- In the pharmaceutical industry, this compound is utilized as a model compound to explore reaction mechanisms and develop new therapeutic agents. Its bioactive properties make it suitable for inclusion in formulations aimed at treating neurological disorders .

Case Study 1: Anticonvulsant Efficacy

A study conducted on pilocarpine-induced epilepsy in mice evaluated the efficacy of this compound compared to sodium valproate, a standard anticonvulsant. Mice treated with this compound showed significant reductions in both spontaneous and evoked seizures as measured by EEG recordings. Histological analysis revealed that this compound treatment normalized elevated levels of glutamic acid while enhancing GABA levels, underscoring its role in restoring neurotransmitter balance .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on spinal cord injury models, an iridoid-rich fraction from Valeriana jatamansi, including this compound, was shown to enhance motor function recovery. The study highlighted that treatment with this fraction significantly reduced inflammatory markers and promoted neurotrophic factors such as brain-derived neurotrophic factor (BDNF), suggesting potential therapeutic applications for spinal cord injuries .

Data Tables

作用機序

バルドリナルの作用機序には、脳内の神経伝達物質系との相互作用が含まれます。正常な神経機能を維持するために重要な、γ-アミノ酪酸(GABA)とグルタミン酸(Glu)のレベルのバランスを回復させることが示されています。 バルドリナルはまた、インターロイキン-1β(IL-1β)や腫瘍壊死因子-α(TNF-α)などの炎症性マーカーのレベルを低下させることにより、神経保護効果を発揮します .

類似化合物との比較

バルドリナルは、他の類似化合物と比較して、その構造と薬理学的特性が独特です。構造が類似した化合物には、ホモバルドリナル、α-アンジェリカラクトン、3-メトキシフランなどがあります。これらの化合物は、バルドリナルと構造的に類似していますが、特定の官能基と生物活性において異なります。 たとえば、ホモバルドリナルは同様のコア構造を持っていますが、薬理学的特性を変更する追加の官能基を持っています .

バルドリナルは、その強力な抗痙攣作用と神経保護作用によって際立っており、神経学と薬理学の分野におけるさらなる研究開発のための貴重な化合物となっています。

生物活性

Baldrinal, a compound derived from valerian root, has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to present a comprehensive overview of the biological activity of this compound, focusing on its anticonvulsant effects, neuroprotective properties, and the underlying mechanisms involved.

Overview of this compound

This compound is a valepotriate, a class of compounds known for their sedative and anxiolytic properties. It is primarily extracted from the roots of Valeriana officinalis and has been studied for its pharmacological effects on the central nervous system (CNS).

Research Findings

A pivotal study conducted on the anticonvulsant effects of this compound utilized a mouse model with pilocarpine-induced epilepsy. The study aimed to evaluate the efficacy of this compound in reducing seizure frequency and severity. Key findings include:

- Seizure Reduction : Mice pretreated with this compound exhibited a significant decrease in both spontaneous and evoked seizures compared to control groups. The efficacy was dose-dependent, with higher doses yielding greater reductions in seizure activity .

- Neurotransmitter Modulation : this compound treatment restored the balance between excitatory (glutamic acid) and inhibitory (GABA) neurotransmission. Specifically, levels of glutamic acid were elevated in pilocarpine-treated mice but normalized following this compound administration .

- Inflammatory Response : The compound reduced levels of inflammatory cytokines such as TNF-α and IL-1β, suggesting a neuroprotective mechanism through anti-inflammatory action .

Data Summary

The following table summarizes key findings from the study on this compound's anticonvulsant effects:

| Parameter | Control Group | PILO Group | BAL (100 mg/kg) |

|---|---|---|---|

| Seizure Frequency | Baseline | High | Significantly Low |

| Glutamic Acid Levels | Normal | Elevated | Normalized |

| GABA Levels | Low | Low | Increased |

| TNF-α Levels | Low | Elevated | Reduced |

| GFAP Positive Cells (Hippocampus) | Few | Many | Significantly Fewer |

The anticonvulsant activity of this compound appears to be mediated by several mechanisms:

- Neurotransmitter Balance : this compound enhances GABAergic transmission while inhibiting glutamatergic activity, crucial for maintaining neuronal excitability and preventing seizures .

- Astrocyte Activation : The compound reduces astrocyte activation in the hippocampus, which is often linked to neuroinflammation and seizure susceptibility. Histological analyses showed fewer GFAP-positive cells in this compound-treated mice compared to those receiving only pilocarpine .

- Cytokine Modulation : By decreasing pro-inflammatory cytokines, this compound may protect neuronal integrity and function during epileptic episodes .

Case Studies and Clinical Relevance

While most studies have been preclinical, there are indications that this compound may have therapeutic potential in clinical settings. For instance, its sedative properties could be beneficial for patients with anxiety disorders or sleep disturbances often associated with epilepsy.

Future Research Directions

Further research is needed to explore:

- The long-term effects of this compound on seizure control.

- Its efficacy in human clinical trials.

- Potential interactions with other antiepileptic drugs.

特性

IUPAC Name |

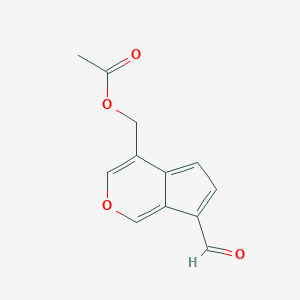

(7-formylcyclopenta[c]pyran-4-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUOVIRIFZOCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=COC=C2C1=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171285 | |

| Record name | Baldrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18234-46-3 | |

| Record name | Baldrinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18234-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baldrinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018234463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baldrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。